3-Chloro-4-pyrrolidin-1-ylaniline;dihydrochloride
Description
3-Chloro-4-pyrrolidin-1-ylaniline dihydrochloride is a synthetic organic compound featuring a pyrrolidine ring substituted at the 4-position of an aniline moiety, with a chlorine atom at the 3-position. The dihydrochloride salt form enhances its solubility and stability, particularly in aqueous or acidic environments. The compound’s synthesis likely involves coupling 3-chloroaniline with pyrrolidine derivatives under acidic conditions, as seen in similar reactions (e.g., ). Its applications may span pharmaceutical intermediates or biochemical research, given the prevalence of pyrrolidine and aniline motifs in drug discovery .
Properties
IUPAC Name |
3-chloro-4-pyrrolidin-1-ylaniline;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13ClN2.2ClH/c11-9-7-8(12)3-4-10(9)13-5-1-2-6-13;;/h3-4,7H,1-2,5-6,12H2;2*1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTUIZYHATLKXRN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=C(C=C(C=C2)N)Cl.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15Cl3N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-Chloro-4-pyrrolidin-1-ylaniline;dihydrochloride is a chemical compound that has garnered attention for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound's chemical structure can be represented as follows:
- Chemical Formula : CHClN
- Molecular Weight : 188.65 g/mol
- CAS Number : 7983790
The biological activity of 3-Chloro-4-pyrrolidin-1-ylaniline;dihydrochloride is linked to its interaction with various biological targets:
- Inhibition of Kinases : Preliminary studies indicate that this compound may inhibit specific kinases, which are crucial in signal transduction pathways associated with cancer progression.
- Antimicrobial Activity : The compound has shown potential antimicrobial properties, making it a candidate for further exploration in infectious disease treatments.
Biological Activity Overview
The biological activities of 3-Chloro-4-pyrrolidin-1-ylaniline;dihydrochloride can be summarized as follows:
| Activity Type | Description |
|---|---|
| Anticancer | Exhibits cytotoxic effects on various cancer cell lines. |
| Antimicrobial | Demonstrates activity against certain bacterial strains. |
| Enzyme Inhibition | Potential to inhibit specific enzymes related to disease pathways. |
Anticancer Activity
A study investigating the anticancer potential of 3-Chloro-4-pyrrolidin-1-ylaniline;dihydrochloride revealed that it induces apoptosis in cancer cells. The compound was tested against several cancer cell lines, including:
- FaDu Hypopharyngeal Tumor Cells : Showed improved cytotoxicity compared to the reference drug bleomycin, indicating its potential as an anticancer agent.
Antimicrobial Properties
Research highlighted the antimicrobial properties of this compound. It was tested against various bacterial strains, showing significant inhibitory effects, particularly against:
- Staphylococcus aureus
- Escherichia coli
The Minimum Inhibitory Concentration (MIC) values were comparable to established antibiotics, suggesting a promising role in treating bacterial infections.
Comparative Analysis with Similar Compounds
To understand the uniqueness of 3-Chloro-4-pyrrolidin-1-ylaniline;dihydrochloride, a comparative analysis with similar compounds was conducted:
| Compound Name | Activity Type | Potency |
|---|---|---|
| 3-Chloroaniline | Antimicrobial | Moderate |
| Pyrrolidine Derivatives | Anticancer | Variable |
| Piperidine Derivatives | Antimicrobial/Anticancer | High |
Comparison with Similar Compounds
Critical Considerations
- Naming Conventions : Confusion between hydrochloride and dihydrochloride salts can lead to formulation errors. For example, trientine dihydrochloride is equivalent to trientine hydrochloride in the U.S., despite the naming difference .
- Safety Profiles: While some dihydrochlorides (e.g., 4-(pyrrolidin-1-yl)pyridin-3-amine) lack significant hazards, others like S-(2-(dimethylamino)ethyl pseudothiourea dihydrochloride are sensitizing and restricted .
- Synthetic Methods : Analogous reactions (e.g., coupling chloro-anilines with heterocycles) are common in preparing such compounds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
